molecular formula C12H26O3Si B8649230 Methyl 5-(tert-butyl-dimethylsilyl)oxypentanoate CAS No. 87729-38-2

Methyl 5-(tert-butyl-dimethylsilyl)oxypentanoate

Cat. No.: B8649230
CAS No.: 87729-38-2
M. Wt: 246.42 g/mol
InChI Key: OELKSEYIZGQEGQ-UHFFFAOYSA-N
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Description

Methyl 5-(tert-butyl-dimethylsilyl)oxypentanoate is a useful research compound. Its molecular formula is C12H26O3Si and its molecular weight is 246.42 g/mol. The purity is usually 95%.
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Properties

CAS No.

87729-38-2

Molecular Formula

C12H26O3Si

Molecular Weight

246.42 g/mol

IUPAC Name

methyl 5-[tert-butyl(dimethyl)silyl]oxypentanoate

InChI

InChI=1S/C12H26O3Si/c1-12(2,3)16(5,6)15-10-8-7-9-11(13)14-4/h7-10H2,1-6H3

InChI Key

OELKSEYIZGQEGQ-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)[Si](C)(C)OCCCCC(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

A solution of tert-butylchlorodimethylsilane (27.1 g, 179.79 mmol) in DCM (50 mL) was added dropwise to a stirred solution of methyl 5-hydroxypentanoate (CAS no. 14273-92-8, Huckstep, M.; Taylor, R. J. K.; Caton, M. P. L. Synthesis 1982, 10, 881) (19.8 g, 149.82 mmol) and 1H-imidazole (15.30 g, 224.73 mmol) in DCM (200 mL) at 5° C., over a period of 10 minutes under nitrogen. The resulting suspension was stirred at ambient temperature for 6 hours. The reaction mixture was diluted with DCM (250 mL), and washed sequentially with water (2×200 mL) and saturated brine (200 mL). The organic layer was dried (MgSO4) and evaporated. The residue was purified by flash silica chromatography, eluting with 10 to 50% ethyl acetate in isohexane to afford the product (19.3 g, 52%).
Quantity
27.1 g
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
15.3 g
Type
reactant
Reaction Step Two
Name
Quantity
200 mL
Type
solvent
Reaction Step Two
Name
Quantity
250 mL
Type
solvent
Reaction Step Three
Yield
52%

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